3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom and a nitro group attached to the pyrazole ring, along with a propanoic acid moiety
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives possess many biological and pharmaceutical properties , suggesting a wide range of potential targets.
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that multiple pathways could be influenced.
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Nitration: The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the propanoic acid moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives are the primary products.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
3-(4-nitro-1H-pyrazol-1-yl)propanoic acid: Lacks the bromine atom, which may affect its binding properties and reactivity.
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
The presence of both bromine and nitro groups in 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid makes it unique in terms of its reactivity and potential applications. The combination of these functional groups can enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-bromo-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMXTQHEZQCMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.